4-Chloro-2-nitrobenzyl chloride
Overview
Description
4-Chloro-2-nitrobenzyl chloride is an organic compound with the molecular formula ClC6H3(NO2)CH2Cl. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position, along with a benzyl chloride group. This compound is known for its utility in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Nitration of 4-Chlorotoluene: The compound can be synthesized by nitrating 4-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a temperature below 50°C to avoid over-nitration.
Chlorination of 2-Nitrobenzyl Alcohol: Another method involves the chlorination of 2-nitrobenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The choice of method depends on the desired scale and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-nitrobenzoic acid.
Reduction: Reduction of the nitro group can yield 4-chloro-2-aminobenzyl chloride.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed:
4-Chloro-2-nitrobenzoic acid: (from oxidation)
4-Chloro-2-aminobenzyl chloride: (from reduction)
4-Chloro-2-hydroxybenzyl chloride: (from substitution with NaOH)
Scientific Research Applications
4-Chloro-2-nitrobenzyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to label and track biomolecules.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-nitrobenzyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
4-Bromobenzyl chloride
2-Nitrobenzyl chloride
4-Chloro-2-nitrobenzoic acid
Uniqueness: 4-Chloro-2-nitrobenzyl chloride is unique due to its combination of nitro and chloro substituents on the benzene ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications.
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Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIQAXWMONJLNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917913 | |
Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-71-6 | |
Record name | alpha,4-Dichloro-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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